BENGHE Foundational & Exploratory

Check Availability & Pricing

L-364,918 (Devazepide): A Comprehensive
Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: L-364918
CAS No.: 122211-31-8
Cat. No.: B1673718
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active non-
peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] As a member of
the benzodiazepine class, it exhibits high affinity and specificity for the CCK1 receptor, which is
primarily located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal
tract. This technical guide provides an in-depth overview of the chemical structure, properties,
and pharmacological characteristics of L-364,918, including detailed experimental protocols
and visualizations of its mechanism of action.

Chemical Structure and Properties

L-364,918, or Devazepide, is a synthetic organic compound. Its chemical identity and key
properties are summarized below.

Chemical Structure:
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e IUPAC Name: N-[(3S)-1-methyl-2-0x0-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-

carboxamide[1][3]
e Synonyms: Devazepide, MK-329[1][4]
e CAS Number: 103420-77-5[1][4]
e Molecular Formula: C2sH20N402[1][4]
e SMILES: O=C(cl1c[nH]c2cccccl2)N[C@H]3N=C(c4cccced)c5ceccecc5N(C)C3=0[1][4]

Physicochemical Properties:

Property Value Reference
Molecular Weight 408.46 g/mol [1]
Appearance Solid [5]
Solubility Soluble in DMSO and ethanol. [2]
Storage Store at +4°C. [2]

Pharmacological Properties and Data Presentation

L-364,918 acts as a competitive antagonist at the CCK1 receptor. By blocking the binding of
the endogenous ligand cholecystokinin (CCK), it inhibits downstream signaling pathways. This
mechanism of action makes it a valuable tool for studying the physiological roles of CCK and a
potential therapeutic agent for various gastrointestinal disorders.[2]

Quantitative Pharmacological Data:

The potency and selectivity of L-364,918 have been characterized in numerous in vitro and in
vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of L-364,918
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Parameter Species/Tissue Receptor Value Reference

ICso0 Rat Pancreas CCK 81 pM [5]
Bovine

ICs0 CCK 45 pM [5]
Gallbladder

ICso Guinea Pig Brain  CCK 245 nM [5]
Guinea Pig

Ki CCK 4+1nM [6]
Pancreas
Guinea Pig

pA2 . o CCK 10.01+0.31 [3]
Pancreatic Acini

Table 2: In Vivo Efficacy of L-364,918 in Rats
Effect Model Dose Range Outcome Reference
Reversal of
) Complete
CCK-8 induced Dark cycle 0.03 - 0.3 mg/kg
) ) ) reversal at 0.1 [5]
feeding feeding (i.p.)
) and 0.3 mg/kg.

suppression

Stimulation of Dark cycle 0.1 - 0.3 mg/kg 11-35% increase 5]

food intake feeding (i.p.) in food intake.

Antagonism of
CCK-induced
locomotor activity

suppression

Open field test

100 pg/kg (i.p.)

Antagonized the
effects of CCK-8.

Reversal of
peptone-induced
delay in gastric

emptying

Conscious

gastric fistula

Dose-dependent

Reversed the

effect of peptone.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the
pharmacological profile of L-364,918.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of L-364,918 for the CCKL1 receptor.

» Receptor Source: Membranes prepared from tissues or cells expressing the CCK1 receptor
(e.g., rat pancreas).

» Radioligand: [*2°]]CCK-8.

e Procedure:

[¢]

Membrane Preparation: Homogenize rat pancreatic tissue in ice-cold buffer and centrifuge
to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

o Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed
concentration of [123]]CCK-8, and varying concentrations of L-364,918. Include control
wells for total binding (no competitor) and non-specific binding (a high concentration of
unlabeled CCK).

o Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time
to reach equilibrium.

o Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate
bound from free radioligand. Wash the filters with ice-cold wash buffer.

o Quantification: Measure the radioactivity retained on the filters using a gamma counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the log concentration of L-364,918
to determine the ICso. Calculate the Ki using the Cheng-Prusoff equation.

Amylase Release Assay from Isolated Pancreatic Acini

This functional assay measures the ability of L-364,918 to antagonize CCK-stimulated amylase
secretion from pancreatic acinar cells.
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e Source: Isolated pancreatic acini from rats.
e Procedure:

o Isolation of Pancreatic Acini: Digest the pancreas of a rat with collagenase to obtain a
suspension of pancreatic acini.

o Pre-incubation: Pre-incubate the isolated acini with varying concentrations of L-364,918.

o Stimulation: Add a fixed concentration of CCK-8 to stimulate amylase release. Include
control wells with no CCK-8 (basal release) and CCK-8 alone (maximal release).

o Incubation: Incubate the acini at 37°C for a defined period (e.g., 30 minutes).
o Sample Collection: Centrifuge the samples to pellet the acini and collect the supernatant.

o Amylase Assay: Measure the amylase activity in the supernatant using a commercially
available kit.

o Data Analysis: Express the amylase released as a percentage of the total cellular
amylase. Plot the percentage of inhibition of CCK-8-stimulated amylase release against
the log concentration of L-364,918 to determine the ICso. A Schild analysis can be
performed to determine the pAz value and confirm competitive antagonism.[3]

In Vivo Gastric Emptying Assay in Rats

This assay evaluates the effect of L-364,918 on gastric emptying in conscious rats.

e Model: Conscious rats with a gastric fistula or non-invasive methods using a non-absorbable
marker.[7]

e Procedure:
o Animal Preparation: Fast the rats overnight but allow free access to water.

o Drug Administration: Administer L-364,918 (e.g., intraperitoneally) at various doses. A
control group receives the vehicle.
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o Test Meal Administration: After a set pre-treatment time, administer a test meal containing
a non-absorbable marker (e.g., phenol red) directly into the stomach.

o Sample Collection: At a specific time point after the test meal, euthanize the animals and
collect the stomach contents.

o Quantification: Measure the amount of the marker remaining in the stomach.

o Data Analysis: Calculate the percentage of gastric emptying for each animal. Compare the
gastric emptying rates between the L-364,918-treated groups and the control group to
determine the effect of the antagonist.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of the CCK1 receptor and a typical
experimental workflow for characterizing L-364,918.

Cell Membrane

CCK1 Receptor

Click to download full resolution via product page

Caption: CCK1 Receptor Signaling Pathway and Inhibition by L-364,918.
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Caption: Workflow for a Competitive Radioligand Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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